[Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid: is a compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid typically involves the formation of the cyclopropyl group and the piperidine ring, followed by their coupling with an amino-acetic acid moiety. One common method involves the use of cyclopropanation reactions, which can be catalyzed by various metal catalysts such as copper or palladium . The reaction conditions often include mild temperatures and the use of specific reagents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions, utilizing efficient catalytic systems to minimize costs and maximize yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropyl groups.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impose conformational rigidity, enhancing the compound’s binding affinity and selectivity . The piperidine ring may interact with biological targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclopropyl-containing compound with different reactivity and applications.
Piperidine: A compound with a similar piperidine ring but lacking the cyclopropyl and amino-acetic acid moieties.
Amino-acetic acid:
Uniqueness
[Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid is unique due to its combination of a cyclopropyl group, a piperidine ring, and an amino-acetic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[cyclopropyl-[(3R)-1-methylpiperidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-6-2-3-10(7-12)13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFPCSRWYKMPSD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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